

# Application Notes and Protocols: Enantioselective Preparation of S-Tenatoprazole Sodium Monohydrate

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## Compound of Interest

Compound Name: Tenatoprazole sodium

Cat. No.: B2731220

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This document provides a detailed protocol for the enantioselective synthesis of S-tenatoprazole and its subsequent conversion to the sodium monohydrate salt. The methodology is based on established principles of asymmetric sulfide oxidation and salt formation, compiled from various sources to provide a comprehensive guide.

## Overview

Tenatoprazole is a proton pump inhibitor (PPI) that exists as a racemic mixture of two enantiomers, R- and S-tenatoprazole. The S-enantiomer has demonstrated a more favorable pharmacokinetic profile. This protocol outlines a two-step process for the preparation of S-**tenatoprazole sodium** monohydrate:

- **Enantioselective Oxidation:** The synthesis of S-tenatoprazole is achieved through the asymmetric oxidation of the prochiral sulfide precursor, 5-methoxy-2-[[[4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]imidazo[4,5-b]pyridine. This key step utilizes a chiral catalyst to selectively produce the desired S-enantiomer.
- **Salt Formation:** The resulting S-tenatoprazole is then converted to its sodium monohydrate salt by reaction with sodium hydroxide, followed by crystallization.

## Experimental Protocols

### 2.1. Step 1: Enantioselective Synthesis of S-Tenatoprazole

This protocol is based on a modified Kagan-Modena asymmetric oxidation, a robust method for the enantioselective oxidation of sulfides.

Materials:

- 5-methoxy-2-[[[4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]imidazo[4,5-b]pyridine (Sulfide Precursor)
- Titanium(IV) isopropoxide ( $\text{Ti}(\text{Oi-Pr})_4$ )
- (-)-Diethyl L-tartrate ((-)-DET)
- Cumene hydroperoxide (CHP), ~80% in cumene
- Dichloromethane (DCM), anhydrous
- Toluene, anhydrous
- Diisopropylethylamine (DIPEA)
- Deionized water
- Saturated aqueous sodium sulfide ( $\text{Na}_2\text{S}$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Catalyst Pre-formation:
  - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous toluene.

- To the toluene, add (-)-Diethyl L-tartrate (2.2 equivalents relative to the sulfide precursor).
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add Titanium(IV) isopropoxide (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
- Stir the resulting mixture at 0-5 °C for 30 minutes.
- Sulfide Addition and Oxidation:
  - In a separate flask, dissolve the sulfide precursor (1.0 equivalent) in anhydrous dichloromethane.
  - Add the sulfide solution to the pre-formed catalyst mixture.
  - Add Diisopropylethylamine (DIPEA) (0.1 equivalents) to the reaction mixture.
  - Cool the mixture to -5 to 0 °C.
  - Slowly add cumene hydroperoxide (~1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 0 °C.
  - Stir the reaction mixture at -5 to 0 °C and monitor the reaction progress by HPLC or TLC until the starting sulfide is consumed (typically 4-6 hours).
- Work-up and Isolation:
  - Quench the reaction by adding a saturated aqueous solution of sodium sulfide ( $\text{Na}_2\text{S}$ ) at a low temperature.
  - Allow the mixture to warm to room temperature and stir for 1 hour.
  - Separate the organic and aqueous layers.
  - Extract the aqueous layer with dichloromethane (2 x volume).
  - Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to obtain the crude S-tenatoprazole.
- Purification:
  - The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure S-tenatoprazole.

## 2.2. Step 2: Preparation of S-Tenatoprazole Sodium Monohydrate

This protocol is adapted from procedures for the formation of sodium salts of similar proton pump inhibitors.

Materials:

- S-tenatoprazole (from Step 1)
- Sodium hydroxide (NaOH)
- Ethanol
- Deionized water
- tert-Butyl methyl ether (TBME)

Procedure:

- Salification:
  - In a round-bottom flask, dissolve the purified S-tenatoprazole (1.0 equivalent) in ethanol.
  - In a separate container, prepare a solution of sodium hydroxide (1.0 equivalent) in a minimal amount of deionized water.
  - Add the aqueous NaOH solution dropwise to the S-tenatoprazole solution with stirring.
  - Heat the mixture to approximately 60 °C and stir until a clear solution is obtained.<sup>[1]</sup> The reaction is preferably carried out under an inert atmosphere (e.g., nitrogen).<sup>[1]</sup>

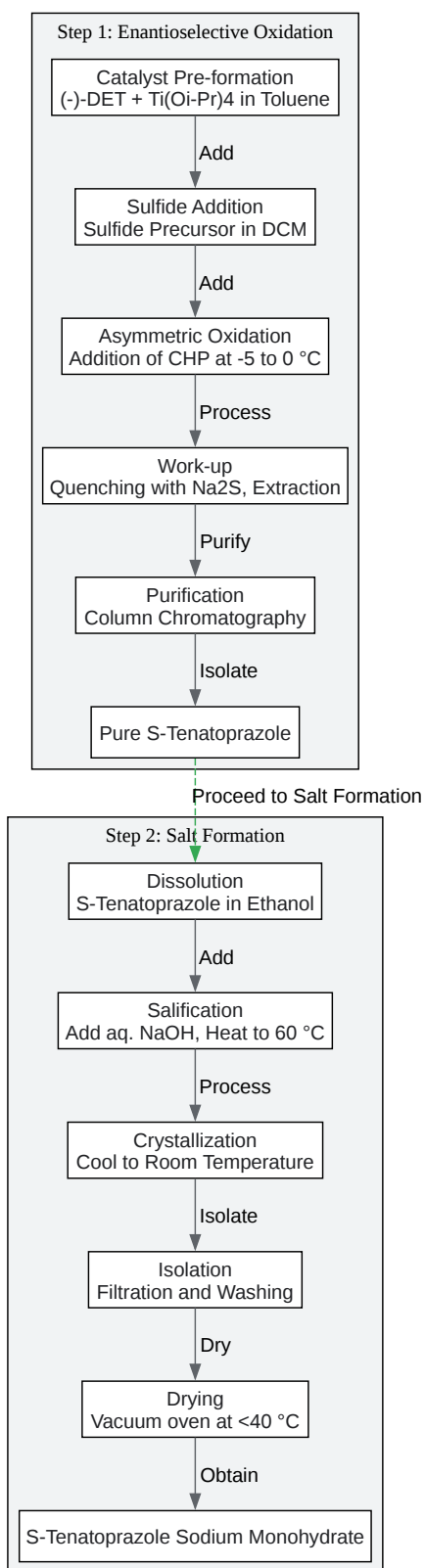
- Crystallization and Isolation:
  - Cool the solution slowly to room temperature to initiate crystallization.
  - Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
  - If crystallization is slow to initiate, a seed crystal of **S-tenatoprazole sodium** monohydrate can be added.
  - Filter the resulting solid precipitate through a Büchner funnel.
  - Wash the filter cake with a small amount of cold ethanol, followed by tert-butyl methyl ether (TBME).
- Drying:
  - Dry the collected solid under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved. The final product is **S-tenatoprazole sodium** monohydrate.

## Data Presentation

Parameter	Step 1: Enantioselective Oxidation	Step 2: Salt Formation
Expected Yield	70-85%	90-98%
Enantiomeric Excess (e.e.)	>99%	>99%
Purity (HPLC)	>98%	>99.5%
Appearance	Off-white to pale yellow solid	White to off-white crystalline solid

## Visualizations

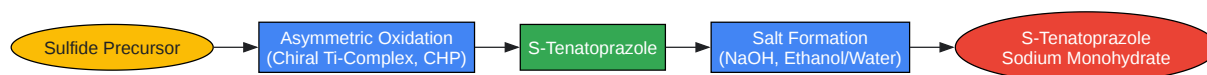
Diagram 1: Experimental Workflow for S-Tenatoprazole Synthesis



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Caption: Workflow for the preparation of **S-tenatoprazole sodium** monohydrate.

Diagram 2: Logical Relationship of Key Steps



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Caption: Key transformations in the synthesis of S-**tenatoprazole sodium** monohydrate.

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## References

- 1. EP1664044B1 - S-tenatoprazole sodium monohydrate salt and the use thereof in the form of a proton pump inhibitor - Google Patents [patents.google.com]
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